molecular formula C11H14N2S B1375230 2-Amino-4,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile CAS No. 1343356-34-2

2-Amino-4,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B1375230
CAS No.: 1343356-34-2
M. Wt: 206.31 g/mol
InChI Key: DHTPZYJOIMPIQC-UHFFFAOYSA-N
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Description

2-Amino-4,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a complex organic compound belonging to the class of thiophenes, which are sulfur-containing heterocyclic compounds. Thiophenes are known for their diverse applications in medicinal chemistry, material science, and various industrial processes. This compound, in particular, has garnered attention due to its potential biological and chemical properties.

Biochemical Analysis

Biochemical Properties

2-Amino-4,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The amino group in the compound can form hydrogen bonds with active sites of enzymes, potentially inhibiting or activating their catalytic functions. Additionally, the carbonitrile group can participate in nucleophilic addition reactions, further influencing enzyme activity. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways by modulating the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins. It has been observed to affect gene expression by interacting with transcription factors and influencing their binding to DNA. Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound can bind to the active sites of enzymes, either inhibiting or activating their functions. This binding can occur through hydrogen bonding, hydrophobic interactions, or covalent modifications. Additionally, the compound can modulate gene expression by interacting with transcription factors and chromatin-modifying enzymes, leading to changes in the epigenetic landscape of cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity. The compound may also undergo degradation, leading to the formation of inactive or less active metabolites .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At high doses, the compound can become toxic, leading to adverse effects such as oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular processes changes dramatically at specific concentration levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites. These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound’s interaction with metabolic enzymes can also influence metabolic flux and the levels of key metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution to specific cellular compartments. Additionally, the compound’s lipophilic nature allows it to diffuse across cell membranes, contributing to its accumulation in lipid-rich regions of cells and tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound’s interactions with nuclear proteins can affect its localization to the nucleus, impacting gene expression and chromatin structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile typically involves multi-step organic reactions. One common method is the cyclization of appropriately substituted thiophene precursors under specific conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing waste and by-products. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions may involve halides or other suitable leaving groups.

  • Addition: Various electrophiles and nucleophiles can be used to add functional groups to the thiophene ring.

Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, substituted analogs, and adducts with different functional groups. These products can be further utilized in various chemical and biological applications.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its reactivity allows for the creation of diverse derivatives, which can be used in further research and development.

Biology: Biologically, 2-Amino-4,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has shown potential in various assays. It may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.

Medicine: In the medical field, derivatives of this compound could be explored for their therapeutic potential. Its ability to interact with biological targets makes it a valuable compound for designing new drugs.

Industry: Industrially, this compound can be used in the production of materials with specific properties, such as conductive polymers, dyes, and other specialty chemicals.

Comparison with Similar Compounds

  • 2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

  • 2-Amino-4,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile derivatives

Uniqueness: Compared to similar compounds, this compound stands out due to its specific structural features and reactivity. These characteristics make it suitable for certain applications where other thiophenes might not be as effective.

Properties

IUPAC Name

2-amino-4,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-6-3-4-9-10(7(6)2)8(5-12)11(13)14-9/h6-7H,3-4,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTPZYJOIMPIQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1C)C(=C(S2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-4,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
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2-Amino-4,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
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2-Amino-4,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Reactant of Route 4
2-Amino-4,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Reactant of Route 5
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2-Amino-4,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Reactant of Route 6
2-Amino-4,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

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